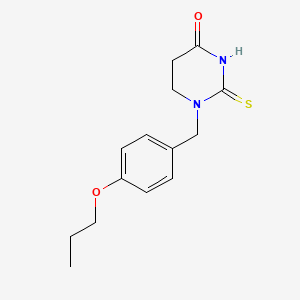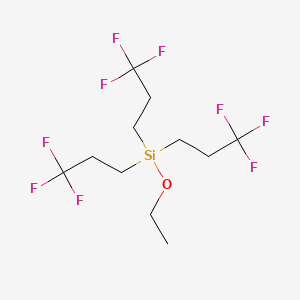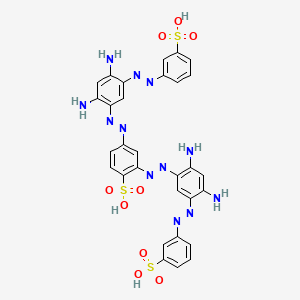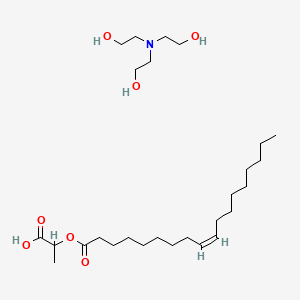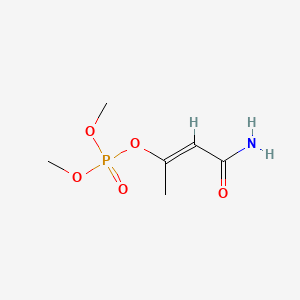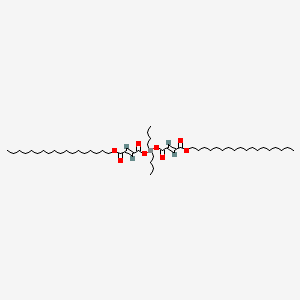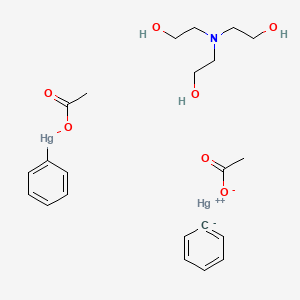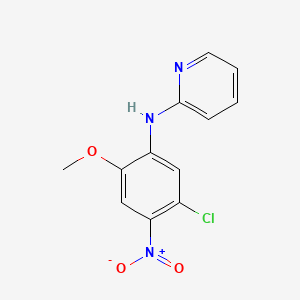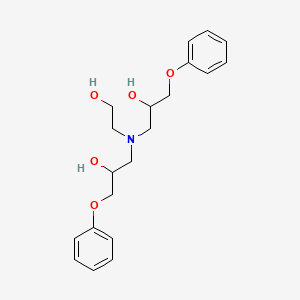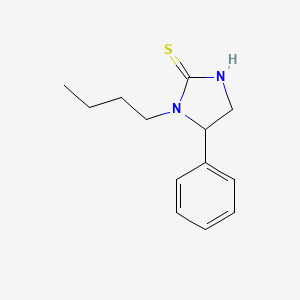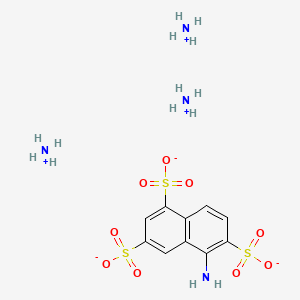
Levamlodipine malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levamlodipine malate is a pharmacologically active enantiomer of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and anginaThis compound is known for its high selectivity and efficacy in blocking L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levamlodipine malate can be synthesized from (R,S)-amlodipine through a chiral resolution process. The (R,S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by the reaction with maleic acid to form the malate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale chiral resolution techniques and continuous flow reactors to optimize the yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
Levamlodipine malate undergoes various chemical reactions, including:
Oxidation: Levamlodipine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Levamlodipine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. The primary metabolic pathway involves the dehydrogenation of levamlodipine to a pyridine metabolite .
Aplicaciones Científicas De Investigación
Levamlodipine malate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on calcium signaling pathways in various cell types.
Medicine: Extensively studied for its antihypertensive and antianginal properties.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Levamlodipine malate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This results in vasodilation and a subsequent decrease in blood pressure. The compound has a higher affinity for vascular smooth muscle compared to cardiac muscle, which contributes to its selectivity and efficacy .
Comparación Con Compuestos Similares
Levamlodipine malate is often compared with other calcium channel blockers, such as amlodipine besylate. While both compounds are effective in treating hypertension, this compound has been shown to have a lower incidence of adverse reactions, such as peripheral edema and headache. Additionally, this compound is more cost-effective and provides similar or better therapeutic outcomes compared to amlodipine besylate .
Similar Compounds
- Amlodipine besylate
- Nifedipine
- Felodipine
- Isradipine
This compound stands out due to its higher selectivity for vascular smooth muscle and its lower side effect profile .
Propiedades
Número CAS |
736178-83-9 |
|---|---|
Fórmula molecular |
C24H31ClN2O10 |
Peso molecular |
543.0 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25ClN2O5.C4H6O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-2(4(8)9)1-3(6)7/h5-8,17,23H,4,9-11,22H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)/t17-;2-/m00/s1 |
Clave InChI |
ICLGPDCMPQYWIA-OSRSGTIQSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C([C@@H](C(=O)O)O)C(=O)O |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


